molecular formula C13H16F5NS B15094449 (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine

Cat. No.: B15094449
M. Wt: 313.33 g/mol
InChI Key: CQSBEBASYCWINT-UHFFFAOYSA-N
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Description

(2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the second position and an amine group attached to a propyl chain, which is further substituted with a pentafluoroethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with 2-methylbenzyl chloride and 3-mercaptopropylamine.

    Formation of Intermediate: The 2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 3-mercaptopropylamine to form (2-methylbenzyl)-(3-mercaptopropyl)-amine.

    Introduction of Pentafluoroethyl Group: The intermediate is then reacted with pentafluoroethyl iodide in the presence of a base such as potassium carbonate to introduce the pentafluoroethylsulfanyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.

    Substitution: The benzyl and pentafluoroethyl groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine oxides or reduced amine derivatives.

    Substitution: Halogenated derivatives of the benzyl or pentafluoroethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as fluorine content or sulfur functionality.

Biology

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Medicine

    Diagnostics: It can be used in diagnostic imaging or as a marker in various medical tests.

Industry

    Agriculture: The compound can be used in the development of agrochemicals such as pesticides or herbicides.

    Electronics: Its unique properties can be utilized in the production of electronic materials or components.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine depends on its application:

    Catalysis: As a ligand, it can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic process.

    Drug Development: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: Its incorporation into materials can alter physical properties such as hydrophobicity, thermal stability, or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-benzyl)-(3-ethylsulfanyl-propyl)-amine: Similar structure but lacks the fluorine atoms, resulting in different chemical and physical properties.

    (2-Methyl-benzyl)-(3-pentafluoroethyl-propyl)-amine:

Uniqueness

    Fluorine Content: The presence of pentafluoroethyl group imparts unique properties such as increased lipophilicity and metabolic stability.

    Sulfur Functionality: The sulfur atom provides additional reactivity, making the compound versatile in various chemical reactions.

Properties

Molecular Formula

C13H16F5NS

Molecular Weight

313.33 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine

InChI

InChI=1S/C13H16F5NS/c1-10-5-2-3-6-11(10)9-19-7-4-8-20-13(17,18)12(14,15)16/h2-3,5-6,19H,4,7-9H2,1H3

InChI Key

CQSBEBASYCWINT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCCCSC(C(F)(F)F)(F)F

Origin of Product

United States

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